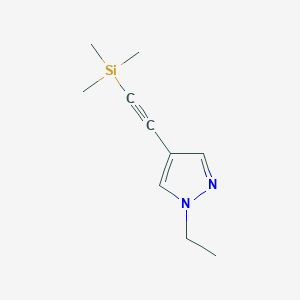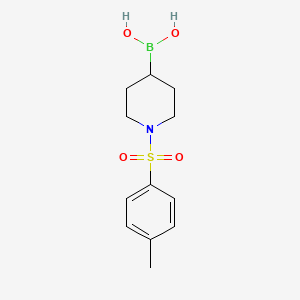
1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 1 and a trimethylsilyl-ethynyl group at position 4. The trimethylsilyl group is often used in organic synthesis to protect reactive sites or to modify the physical properties of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 1-ethyl-4-iodo-1H-pyrazole with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling reaction. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as column chromatography or recrystallization are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of pyrazole derivatives with substituted functional groups.
Scientific Research Applications
1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The trimethylsilyl group can enhance the lipophilicity of the molecule, facilitating its interaction with hydrophobic sites in biological systems. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, contributing to the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-4-ethynyl-1H-pyrazole: Lacks the trimethylsilyl group, resulting in different physical and chemical properties.
1-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole: Contains a methyl group instead of an ethyl group, affecting its reactivity and biological activity.
1-ethyl-4-((trimethylsilyl)ethynyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is unique due to the presence of both the ethyl and trimethylsilyl-ethynyl groups, which confer specific physical, chemical, and biological properties. The combination of these groups allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C10H16N2Si |
|---|---|
Molecular Weight |
192.33 g/mol |
IUPAC Name |
2-(1-ethylpyrazol-4-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H16N2Si/c1-5-12-9-10(8-11-12)6-7-13(2,3)4/h8-9H,5H2,1-4H3 |
InChI Key |
FZYQNMLHRFGTDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide](/img/structure/B13992691.png)




![4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide](/img/structure/B13992730.png)
![4-[(2-hydroxybenzoyl)amino]butanoic Acid](/img/structure/B13992732.png)
![N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine](/img/structure/B13992733.png)
![2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid](/img/structure/B13992742.png)
![1-[4-(Bromomethyl)-2-thiazolyl]piperidine](/img/structure/B13992744.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]but-2-enoic acid](/img/structure/B13992753.png)


